molecular formula C11H20O2 B13954505 2,6-Dimethylhept-5-enyl acetate CAS No. 51979-48-7

2,6-Dimethylhept-5-enyl acetate

Cat. No.: B13954505
CAS No.: 51979-48-7
M. Wt: 184.27 g/mol
InChI Key: CFBVAIAOJMGBLS-UHFFFAOYSA-N
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Description

2,6-Dimethylhept-5-enyl acetate is an organic compound with the molecular formula C11H20O2. It is a derivative of heptenyl acetate and is characterized by the presence of two methyl groups at the 2nd and 6th positions of the hept-5-enyl chain. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylhept-5-enyl acetate can be synthesized through various methods. One common method involves the esterification of 2,6-dimethylhept-5-en-1-ol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

Industrial production of this compound often involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal (citral) in the presence of an oxidizing agent like hydrogen peroxide or potassium peroxymonosulfate. This process results in the formation of the corresponding ester, which can then be purified through distillation .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhept-5-enyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylhept-5-enyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma .

Mechanism of Action

The mechanism of action of 2,6-dimethylhept-5-enyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-5-heptenal: Similar structure but with an aldehyde group instead of an acetate group.

    3,7-Dimethylocta-2,6-dienal (Citral): A precursor in the synthesis of 2,6-dimethylhept-5-enyl acetate.

    2,6-Dimethylheptanoic acid: An oxidation product of this compound

Uniqueness

This compound is unique due to its specific structural features, which contribute to its distinct aroma and chemical reactivity. Its dual methyl groups and unsaturated chain make it a valuable compound in various applications, particularly in the fragrance and flavor industries .

Properties

CAS No.

51979-48-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,6-dimethylhept-5-enyl acetate

InChI

InChI=1S/C11H20O2/c1-9(2)6-5-7-10(3)8-13-11(4)12/h6,10H,5,7-8H2,1-4H3

InChI Key

CFBVAIAOJMGBLS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)COC(=O)C

Origin of Product

United States

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